Choline; para-toluene sulfonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

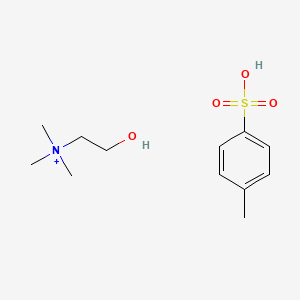

Choline para-toluene sulfonate (CAS 55357-38-5) is an ionic compound comprising choline, a quaternary ammonium cation, and para-toluene sulfonate (PTS), a sulfonic acid anion. This salt is notable for its unique physicochemical properties, including high solubility in polar solvents and stability in non-aqueous environments. Its ionic structure facilitates applications in organic chemistry (e.g., solvent dynamics studies) and materials science, where it serves as a model for ionic interactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of choline; para-toluene sulfonate typically involves the reaction of choline with para-toluene sulfonic acid. This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

[ \text{Choline} + \text{para-Toluene Sulfonic Acid} \rightarrow \text{this compound} ]

Industrial Production Methods: On an industrial scale, the production of para-toluene sulfonic acid involves the sulfonation of toluene using concentrated sulfuric acid. The resulting para-toluene sulfonic acid is then purified and reacted with choline to produce this compound. This process is optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Choline; para-toluene sulfonate can undergo various chemical reactions, including:

Oxidation: The para-toluene sulfonate component can be oxidized to form sulfonic acid derivatives.

Reduction: The compound can be reduced under specific conditions to yield different products.

Substitution: The sulfonate group can be substituted with other functional groups in the presence of suitable reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like sodium hydroxide and various alkyl halides are employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of para-toluene sulfonate can yield sulfonic acids, while substitution reactions can produce a variety of sulfonate esters .

Scientific Research Applications

Pharmacological Applications

Choline and its derivatives, including para-toluene sulfonate, have been extensively studied for their potential therapeutic effects.

1.1 Antitumor Effects

Recent studies have highlighted the role of choline in suppressing hepatocellular carcinoma (HCC). Research indicates that choline inhibits the progression of HCC by modulating autophagy pathways through the AMPK/mTOR signaling cascade. A study demonstrated that choline supplementation significantly reduced tumor growth in animal models, suggesting a potential therapeutic role in cancer treatment .

1.2 Cognitive Enhancement

Choline supplements are widely recognized for their benefits in cognitive function and memory enhancement. Clinical trials have shown that various forms of choline, including choline bitartrate and choline chloride, effectively raise plasma choline levels and improve cognitive performance in both healthy individuals and those with cognitive impairments .

Table 1: Summary of Clinical Trials on Choline Supplementation

Food Science Applications

Choline is recognized as an essential nutrient in human diets, contributing to various physiological functions including lipid metabolism and neurotransmitter synthesis.

2.1 Nutritional Supplements

Choline; para-toluene sulfonate is utilized as a dietary supplement to ensure adequate intake of this vital nutrient. Studies have shown that supplementation can enhance memory and cognitive function, particularly in populations at risk for deficiency .

Materials Chemistry Applications

This compound also finds application in materials chemistry, particularly in the formation of deep eutectic solvents (DES).

3.1 Deep Eutectic Solvents

Research has demonstrated that combining para-toluene sulfonic acid with choline chloride creates stable deep eutectic solvents suitable for various chemical reactions. These solvents exhibit unique properties such as low volatility and high solubility for organic compounds, making them valuable in organic synthesis and catalysis .

Table 2: Properties of Deep Eutectic Solvents Derived from Choline Chloride and Para-Toluene Sulfonic Acid

| Molar Ratio | State at Room Temperature | Application |

|---|---|---|

| 1:1 | Liquid | Organic synthesis |

| 1:2 | Solid | Catalysis in dehydration reactions |

Case Studies

Several case studies illustrate the practical applications of this compound:

Case Study 1: Antitumor Mechanism Exploration

In a controlled study involving HCC cell lines, researchers administered varying concentrations of choline to assess its impact on tumor cell viability. Results indicated a significant reduction in cell proliferation correlated with increased doses of choline, supporting its role as an adjunct therapy in cancer treatment .

Case Study 2: Eutectic Solvent Formation

A study explored the synthesis of calcium phosphate nanoparticles using deep eutectic solvents derived from choline chloride and para-toluene sulfonic acid. The resulting nanoparticles exhibited enhanced biocompatibility and potential for use in biomedical applications such as bone regeneration .

Mechanism of Action

The mechanism of action of choline; para-toluene sulfonate involves the interaction of choline with cellular components. Choline is a precursor to acetylcholine, a neurotransmitter essential for nerve conduction. It also plays a role in lipid metabolism and cell membrane integrity. Para-toluene sulfonate acts as a catalyst in chemical reactions, facilitating the formation of various products by lowering the activation energy required for the reactions .

Comparison with Similar Compounds

The following sections compare choline para-toluene sulfonate with structurally or functionally related sulfonate derivatives, emphasizing their applications, stability, and research findings.

Pyridinium para-Toluene Sulfonate (PPTS)

PPTS is a protonated pyridinium-PTS complex widely used as a mild acid catalyst in organic synthesis, particularly for acetalization and esterification reactions.

- Applications : PPTS catalyzes reactions under reflux conditions (e.g., THF at 86°C) with high yields (86% in Scheme 3 of ) .

- Stability : Unlike choline para-toluene sulfonate, PPTS is thermally stable under reflux but decomposes in strongly acidic or basic conditions.

- Key Research : PPTS is favored in multi-step syntheses (e.g., plantazolicin A biosynthesis) due to its compatibility with sensitive functional groups .

Table 1: Comparison of Choline-PTS and PPTS

Single-Crystal para-Toluene Sulfonate (PTS)

PTS crystals exhibit nonlinear optical properties, making them critical in photonics.

- Applications: PTS crystals demonstrate a high nonlinear refractive index (n₂ ≈ 10⁻¹⁵ cm²/W at 1600 nm), enabling stable spatial solitons in polydiacetylene matrices .

- Comparison with Choline-PTS : Unlike the ionic liquid form of choline-PTS, single-crystal PTS is used in laser optics and photonic devices. Its stability under high-intensity laser pulses (1064 nm) is well-documented .

Tosyl Chloride Derivatives (Organic Tosylates)

Tosylates, such as methyl tosylate, are organic derivatives of PTS used as leaving groups in nucleophilic substitution reactions.

- Applications : Tosyl chloride converts alcohols into tosylates (OTs groups), enhancing leaving-group ability in SN2 reactions. This is critical in Williamson ether synthesis .

- Comparison with Choline-PTS: While choline-PTS is ionic and non-volatile, tosylates are covalent compounds with higher reactivity in organic solvents (e.g., toluene, CH2Cl2) .

Table 2: Functional Comparison of Sulfonate Derivatives

| Compound | Key Role | Industrial/Biological Relevance |

|---|---|---|

| Choline-PTS | Ionic solvent studies | Material science, non-aqueous systems |

| PPTS | Acid catalyst | Organic synthesis |

| Single-Crystal PTS | Nonlinear optics | Photonic devices |

| Tosylates | Leaving groups | Pharmaceutical synthesis |

Sodium/Potassium para-Toluene Sulfonate

Alkali metal-PTS salts are common in industrial detergents and surfactants.

- Applications : Sodium-PTS acts as a hydrotrope, enhancing solubility of hydrophobic compounds.

- Comparison with Choline-PTS : Alkali salts are cheaper but lack the quaternary ammonium structure of choline-PTS, limiting their utility in ionic liquid research .

Research Findings and Challenges

- Optical Stability: Single-crystal PTS exhibits "spectrally stable encapsulated vortices" in nonlinear Schrödinger equations, a property absent in choline-PTS .

- Analytical Challenges : Chemical analysis of sulfonates in articles (e.g., toys, shoes) requires advanced techniques like X-ray diffraction or HPLC, as highlighted in REACH guidance .

Biological Activity

Choline; para-toluene sulfonate (CAS 55357-38-5) is a compound that combines the essential nutrient choline with para-toluene sulfonate. This article provides an overview of its biological activity, including its physiological roles, mechanisms of action, and relevant research findings.

Overview of Choline

Choline is a vital nutrient that plays significant roles in various biological processes, including:

- Cell Membrane Integrity : Choline is a precursor to phosphatidylcholine, a major component of cell membranes.

- Neurotransmission : It is involved in the synthesis of acetylcholine, a neurotransmitter critical for muscle control and cognitive functions.

- Methylation Reactions : Choline contributes to methyl group transfers, influencing gene expression and lipid metabolism.

Structure and Properties

This compound features a sulfonate group that may enhance its solubility and bioavailability compared to choline alone. The structural formula can be represented as:

Physiological Roles

- Transport Mechanisms : Choline uptake in bacteria occurs through specific transport systems that can be influenced by environmental conditions such as osmolarity. For example, increased osmolarity can inhibit choline uptake while promoting glycine betaine transport .

- Enzymatic Conversion : The conversion of choline to glycine betaine involves enzymes such as choline dehydrogenase and betaine-aldehyde dehydrogenase. These enzymes facilitate the metabolic pathways that support bacterial survival in high-salt environments .

Case Studies

- Choline Utilization in Rhizobia : A study focused on various Rhizobium species demonstrated their ability to metabolize choline effectively, contributing to their competitiveness in the rhizosphere. The presence of specific genes encoding for choline-utilizing enzymes was identified, indicating a well-adapted metabolic pathway .

- Biodegradation Studies : Research on Pantoea agglomerans revealed that under optimal osmolarity (0.6 M), the strain could achieve up to 80% biodegradation of choline NTF2, producing significant amounts of exopolysaccharides (EPS) with notable emulsifying activities . This highlights the compound's potential environmental applications.

Data Table: Summary of Biological Activities

Properties

Molecular Formula |

C12H22NO4S+ |

|---|---|

Molecular Weight |

276.37 g/mol |

IUPAC Name |

2-hydroxyethyl(trimethyl)azanium;4-methylbenzenesulfonic acid |

InChI |

InChI=1S/C7H8O3S.C5H14NO/c1-6-2-4-7(5-3-6)11(8,9)10;1-6(2,3)4-5-7/h2-5H,1H3,(H,8,9,10);7H,4-5H2,1-3H3/q;+1 |

InChI Key |

DVGVMQVOCJNXNJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C[N+](C)(C)CCO |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.